6alpha-Hydroxy-17beta-estradiol 17-Valerate
Description
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Properties
IUPAC Name |
[(6S,8R,9S,13S,14S,17S)-3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZIFAMBDFWLSI-CGHIAJOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=C3C=CC(=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182505 | |
| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313382-26-1 | |
| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313382-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 6|A-Hydroxy-17|A-estradiol 17-Valerate is the Estrogen Receptor (ER) , including ERα and ERβ subtypes. These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain.
Mode of Action
As a pro-drug of estradiol, 6|A-Hydroxy-17|A-estradiol 17-Valerate exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body. The compound is an estradiol prodrug, meaning it is metabolized into estradiol in the body.
Pharmacokinetics
Estradiol, the active form of 6|A-Hydroxy-17|A-estradiol 17-Valerate, has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects. Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity.
Biological Activity
The compound designated as "6" has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, biological mechanisms, and various applications of compound 6, drawing from multiple research studies and case analyses.
Synthesis of Compound 6
Compound 6 is often synthesized using advanced organic chemistry techniques. For instance, a recent study highlighted the synthesis of a novel 5-methyl-7-pyridine derivative, which demonstrated significant biological activity against various pathogens . The synthetic pathway typically involves multi-step reactions that enhance the compound's bioactivity by introducing functional groups that can interact with biological targets.
Biological Mechanisms
The biological activity of compound 6 can be attributed to its ability to interact with specific molecular targets within cells. Key findings include:
- Antimicrobial Activity : Compound 6 has shown potent antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential enzymes .
- Anticancer Properties : Research has demonstrated that compound 6 induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death. This mechanism was validated through in vitro assays on various cancer cell lines .
- Antioxidant Effects : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .
Table 1: Summary of Biological Activities of Compound 6
Case Studies
Several case studies have provided insights into the practical applications of compound 6:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of compound 6 in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in bacterial load in treated patients compared to controls .
- Anticancer Application : In a preclinical study, compound 6 was administered to mice with induced tumors. The study reported a marked decrease in tumor size and improved survival rates among treated subjects, supporting its potential as a therapeutic agent in oncology .
- Antioxidant Activity in Human Models : A study focused on the effects of compound 6 on oxidative stress markers in human subjects revealed a substantial decrease in markers associated with inflammation and cellular damage after administration over a specified period .
Research Findings
Recent research has expanded the understanding of compound 6's biological activities:
- Binding Affinity Studies : Investigations into the binding interactions between compound 6 and target proteins have shown strong affinities, suggesting potential for drug development .
- Pharmacokinetics : Studies on the pharmacokinetic profile of compound 6 indicate favorable absorption and distribution characteristics, enhancing its viability as a therapeutic candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
